N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a propan-2-yloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with formic acid or its derivatives. The chlorophenyl group is then introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the chlorophenylbenzoxazole intermediate with 4-(propan-2-yloxy)benzamide under conditions that promote the formation of the carbamothioyl linkage, such as the use of carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: This compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is not well-documented, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and chlorophenyl group may facilitate binding to these targets, while the carbamothioyl and propan-2-yloxybenzamide moieties could modulate the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Dichloroanilines
Uniqueness
N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14(2)30-17-10-7-15(8-11-17)22(29)28-24(32)26-16-9-12-19(25)18(13-16)23-27-20-5-3-4-6-21(20)31-23/h3-14H,1-2H3,(H2,26,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXUHDRCFEVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.